

# Physical and chemical properties of 5-Chlorobenzo[c]isoxazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chlorobenzo[c]isoxazole

Cat. No.: B1587707

[Get Quote](#)

An In-Depth Technical Guide to **5-Chlorobenzo[c]isoxazole**: Properties, Synthesis, and Applications

## Introduction

**5-Chlorobenzo[c]isoxazole**, also known as 5-chloranthranil, is a halogenated heterocyclic compound. It belongs to the benzo[c]isoxazole class, which is characterized by a fused benzene and isoxazole ring system. The presence of the chlorine atom and the specific arrangement of the heteroatoms in the isoxazole ring impart unique physicochemical properties and reactivity to the molecule. This guide provides a comprehensive overview of the physical and chemical properties of **5-Chlorobenzo[c]isoxazole**, its synthesis, and its relevance in research and development, particularly in the field of medicinal chemistry. Isoxazole derivatives, in general, are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)

## Part 1: Molecular Identity and Structure

### Nomenclature and Identifiers

- IUPAC Name: 5-chloro-2,1-benzoxazole[\[5\]](#)
- CAS Number: 4596-92-3[\[5\]](#)[\[6\]](#)
- Synonyms: 5-chloro-2,1-benzisoxazole, 5-Chloranthranil[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Molecular Formula and Weight

- Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClNO[5]
- Molecular Weight: 153.56 g/mol [5]

## Structural Representation

Caption: 2D structure of **5-Chlorobenzo[c]isoxazole**.

## Part 2: Physical and Spectroscopic Properties

### Tabulated Physical Properties

| Property                     | Value                              | Source |
|------------------------------|------------------------------------|--------|
| Molecular Formula            | C <sub>7</sub> H <sub>4</sub> ClNO | [5]    |
| Molecular Weight             | 153.56 g/mol                       | [5]    |
| Physical Form                | Solid                              | [6]    |
| Melting Point                | 79-80 °C                           | [7]    |
| XLogP3                       | 2.1                                | [5]    |
| Hydrogen Bond Donor Count    | 0                                  | [5][7] |
| Hydrogen Bond Acceptor Count | 2                                  | [5][7] |
| Rotatable Bond Count         | 0                                  | [5][7] |
| Storage Temperature          | 2-8 °C, sealed in dry conditions   | [6][7] |

## Spectroscopic Data

While specific NMR data for **5-Chlorobenzo[c]isoxazole** is not readily available in the provided search results, the expected spectral features can be inferred from the structure and data for similar compounds.

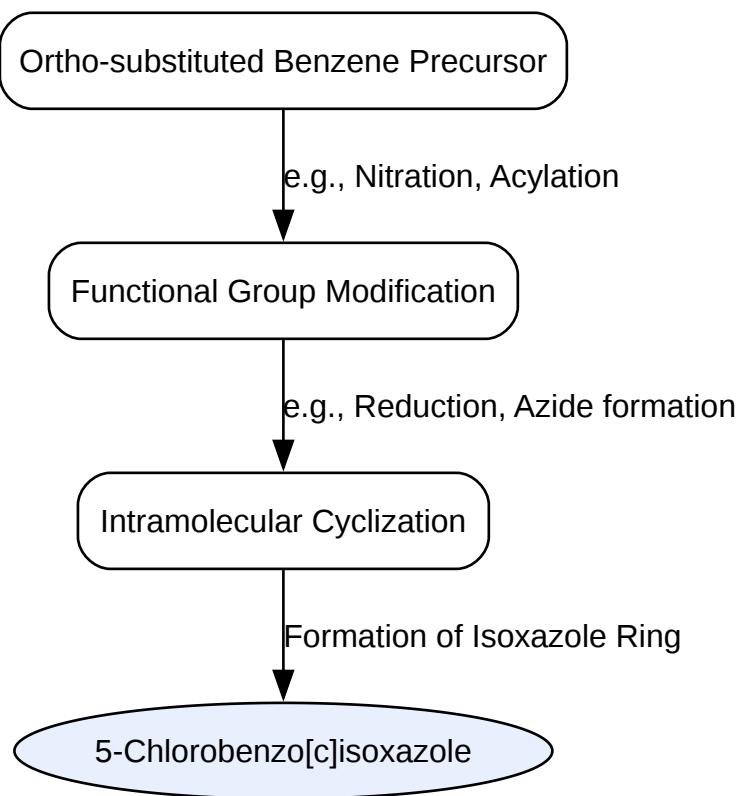
- $^1\text{H}$  NMR: The proton spectrum would be expected to show signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The protons on the benzene ring would exhibit a complex splitting pattern due to their coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the isoxazole ring.
- $^{13}\text{C}$  NMR: The carbon spectrum would display seven distinct signals. The carbon atoms in the aromatic ring would resonate in the typical range of  $\delta$  110-150 ppm. The carbon attached to the chlorine atom would be shifted downfield. The carbons of the isoxazole ring would also have characteristic chemical shifts. For related isoxazole compounds, signals for the aromatic carbons are observed in the  $\delta$  120-170 ppm range.[8]

The IR spectrum of **5-Chlorobenzo[c]isoxazole** would exhibit characteristic absorption bands corresponding to its functional groups.

- Aromatic C-H stretching: Bands would appear above 3000  $\text{cm}^{-1}$ , typically in the 3000-3100  $\text{cm}^{-1}$  region.[9]
- Aromatic C=C stretching: Multiple bands would be observed in the 1400-1600  $\text{cm}^{-1}$  region, which are characteristic of the aromatic ring.[9]
- C-N and N-O stretching: The stretching vibrations of the C-N and N-O bonds within the isoxazole ring would likely appear in the fingerprint region, roughly between 1000  $\text{cm}^{-1}$  and 1300  $\text{cm}^{-1}$ .[10]
- C-Cl stretching: A band corresponding to the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 600 and 800  $\text{cm}^{-1}$ .

In a mass spectrum of **5-Chlorobenzo[c]isoxazole**, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z}$  153. An  $\text{M}+2$  peak with approximately one-third the intensity of the  $\text{M}^+$  peak would also be present, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes. Fragmentation would likely involve the loss of small molecules such as CO, HCN, or the chlorine atom.

## Part 3: Chemical Properties and Reactivity


### Synthesis

Benzo[c]isoxazoles are generally synthesized through the cyclization of ortho-substituted benzene derivatives.[11]

Common methods for the synthesis of the benzo[c]isoxazole core include:

- Cyclization of o-acylphenylhydroxylamines.[11]
- Reduction and subsequent heterocyclization of 2-nitroacylbenzenes.[11]
- Intramolecular cyclization of 2-acylarylazides.[11]

A general approach to substituted benzisoxazoles involves the cyclization of an ortho-substituted aromatic precursor, such as a substituted benzaldehyde.[12]



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for benzo[c]isoxazoles.

## Chemical Reactivity

The benzo[c]isoxazole ring system is a  $10\pi$  electron heteroaromatic system.[11] However, due to cross-conjugation, the aromaticity is disrupted, leading to lower stability and higher reactivity compared to more stable aromatic systems.[11]

Benzo[c]isoxazoles are known to be versatile precursors in organic synthesis due to their inherent reactivity.[11] They can undergo reactions with various nucleophiles and electrophiles. For instance, they can be alkylated to form 1-alkyl-2,1-benzisoxazolium salts, which are themselves reactive intermediates.[11]

The chlorine atom at the 5-position is an electron-withdrawing group, which will influence the electron density distribution in the benzene ring. This can affect the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to positions ortho and para to the chlorine atom, although the reactivity of the isoxazole ring itself will also play a significant role.

## Part 4: Applications in Research and Development

### Role in Drug Discovery

Isoxazole and its derivatives are important scaffolds in medicinal chemistry.[1][2][3] They are found in a variety of biologically active compounds and approved drugs. The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[4] **5-Chlorobenzo[c]isoxazole** can serve as a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.[11]

## Biological Activities of Related Compounds

The broader class of isoxazole-containing compounds has demonstrated a wide range of pharmacological activities, including:

- Antimicrobial[2]
- Anticancer[2]
- Anti-inflammatory[2]
- Neuroprotective effects[2]

## Part 5: Safety and Handling

### Hazard Identification

Based on available safety data for similar compounds, **5-Chlorobenzo[c]isoxazole** should be handled with care.

- GHS Pictogram: GHS07 (Exclamation mark)[\[6\]](#)
- Signal Word: Warning[\[6\]](#)
- Hazard Statements:
  - H302: Harmful if swallowed.[\[6\]](#)
  - H315: Causes skin irritation.[\[6\]](#)
  - H319: Causes serious eye irritation.[\[6\]](#)
  - H335: May cause respiratory irritation.[\[6\]](#)

## Safe Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[\[13\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[13\]](#)[\[14\]](#) Wash hands thoroughly after handling.[\[13\]](#) Keep away from sources of ignition.[\[13\]](#)[\[15\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[6\]](#)[\[13\]](#) Recommended storage temperature is 2-8°C.[\[6\]](#)

## First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[13\]](#)
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[\[13\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[13\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

## Part 6: References

- Smolecule. Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2. --INVALID-LINK--
- PubChem. **5-Chlorobenzo[c]isoxazole** | C7H4ClNO | CID 3564523. National Institutes of Health. --INVALID-LINK--
- AK Scientific, Inc. 5-Chlorobenzo[d]oxazole-2-thiol Safety Data Sheet. --INVALID-LINK--
- Spectrum. 5-Chloro-3-(4-chloro-phenyl)-benzo[c]isoxazole - Optional[1H NMR]. --INVALID-LINK--
- Sigma-Aldrich. **5-Chlorobenzo[c]isoxazole** | 4596-92-3. --INVALID-LINK--
- ChemScene. 5-Chlorobenzo[d]isoxazole-3-carboxylic acid | 108805-37-4. --INVALID-LINK--
- MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. --INVALID-LINK--
- PubChem. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4ClNO2 | CID 3714169. National Institutes of Health. --INVALID-LINK--
- CymitQuimica. Safety Data Sheet - 5-Chloro-3-(4-fluorophenyl)isoxazole. --INVALID-LINK--
- Supporting Information. Analytical data for compounds 2,3,4,5. --INVALID-LINK--
- Thermo Fisher Scientific. Safety Data Sheet - Isoxazole. --INVALID-LINK--
- Resene. Safety Data Sheet. --INVALID-LINK--
- Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. --INVALID-LINK--
- LookChem. **5-Chlorobenzo[c]isoxazole**. --INVALID-LINK--

- Benchchem. Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. --INVALID-LINK--
- ChemicalBook. Chemical Reactivity of Benzo[c]isoxazole. --INVALID-LINK--
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [[https://www.rjpbc.com/pdf/2017\\_8\(6\)/\[8\].pdf](https://www.rjpbc.com/pdf/2017_8(6)/[8].pdf)](168).pdf]
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. --INVALID-LINK--
- SciELO. Technical Note. --INVALID-LINK--
- PMC. Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. --INVALID-LINK--
- International Journal of Creative Research Thoughts. A review of isoxazole biological activity and present synthetic techniques. --INVALID-LINK--
- Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. --INVALID-LINK--
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. --INVALID-LINK--
- PMC. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health. --INVALID-LINK--
- NIST. Isoxazole-5-carbonyl chloride. --INVALID-LINK--
- MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. --INVALID-LINK--
- ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A') band at 1370.9 cm and the v16(A'') band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. --INVALID-LINK--
- University of Colorado Boulder. Table of Characteristic IR Absorptions. --INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinfo.com [nbinfo.com]
- 5. 5-Chlorobenzo[c]isoxazole | C7H4ClNO | CID 3564523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chlorobenzo[c]isoxazole | 4596-92-3 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. rjpbc.com [rjpbc.com]
- 11. Chemical Reactivity of Benzo[c]isoxazole\_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. aksci.com [aksci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. rjpbc.com [rjpbc.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Chlorobenzo[c]isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587707#physical-and-chemical-properties-of-5-chlorobenzo-c-isoxazole>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)